5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)furan-2-carboxamide
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Overview
Description
The compound “5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)furan-2-carboxamide” is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a furan ring, and a carboxamide group . The benzimidazole group is a type of heterocyclic aromatic organic compound that consists of a fusion of benzene and imidazole . The furan ring is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen . The carboxamide group is a functional group consisting of a carbonyl (C=O) and an amine (NH2), which is derived from carboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzimidazole ring system is planar and aromatic, meaning it is stable and can participate in pi stacking interactions . The furan ring is also aromatic and planar, and the oxygen atom in the ring can act as a hydrogen bond acceptor . The carboxamide group can both accept and donate hydrogen bonds, making it a versatile group for molecular interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. In general, benzimidazoles are white or colorless solids that are highly soluble in water and other polar solvents . The presence of the furan ring and the carboxamide group may alter these properties .
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research in synthetic chemistry has explored the reactivity and applications of imidazole and furan derivatives. For instance, studies have shown innovative synthetic routes to create various imidazole and furan derivatives, offering a broad spectrum of functionalities and potential applications in different fields, including materials science and pharmaceuticals. The reaction between heterocyclic NH-acids and dibenzoylacetylene, for instance, has been utilized to synthesize 2,3,5-trisubstituted furan derivatives, highlighting the chemical versatility and potential for creating complex molecules (Yavari, Alizadeh, & Anary‐Abbasinejad, 2002).
Biological Activities
Research into the biological activities of imidazole and furan derivatives underscores their significance in the development of new therapeutic agents. Various studies have examined their potential as antimicrobial, antiviral, and anticancer agents. For example, silver(I) acetate complexes derived from imidazole have been investigated for their antimicrobial activities, showcasing the potential of these compounds in addressing resistant microbial strains (Hackenberg et al., 2013). Additionally, compounds have been evaluated for their in vitro anticancer activities, with some showing promising results against melanoma and ovarian cancer cell lines, thus indicating the therapeutic potential of imidazole and furan derivatives (Penthala, Yerramreddy, & Crooks, 2011).
Material Science Applications
The incorporation of imidazole and furan units into polymers has been explored for various applications, including the development of thermally stable and organosoluble polyimides. These materials demonstrate promising properties for use in high-performance applications due to their excellent thermal stability and solubility in polar organic solvents (Rafiee & Mohagheghnezhad, 2018). The ability to fine-tune the chemical structure of these polymers opens up possibilities for their application in advanced technologies.
Safety and Hazards
Properties
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-N-[(2,6-difluorophenyl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O2/c21-15-4-3-5-16(22)14(15)10-23-20(26)19-9-8-13(27-19)11-25-12-24-17-6-1-2-7-18(17)25/h1-9,12H,10-11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZLVUXTYTZBOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(O3)C(=O)NCC4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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